2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the pyranochromene family.
Preparation Methods
The synthesis of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the reaction of 4-hydroxy-2H-chromen-2-one, 3-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions in ethanol . This method is known for its efficiency and high yield.
Chemical Reactions Analysis
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Scientific Research Applications
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent dyes and optical brighteners.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds with various biological activities.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. It can induce apoptosis by causing phosphatidylserine translocation to the membrane surface, a marker for apoptosis . Additionally, it can inhibit cell cycle progression, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile include:
- 2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(3-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications .
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPIYAYBPEBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385559 | |
Record name | 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-14-6 | |
Record name | 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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